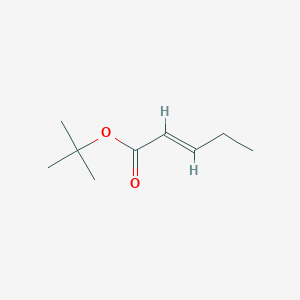
tert-butyl (E)-pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-pent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (E)-pent-2-enoate can be synthesized through several methods. One common approach involves the esterification of pent-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process may also utilize heterogeneous catalysts to facilitate the esterification reaction while minimizing by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (E)-pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives .
Applications De Recherche Scientifique
tert-Butyl (E)-pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (E)-pent-2-enoate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are mediated by various enzymes and chemical reagents. These reactions enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acetate: Another ester with a tert-butyl group, but with an acetate functional group.
tert-Butyl butyrate: Similar structure but with a butyrate ester group.
tert-Butyl propionate: Contains a propionate ester group instead of a pent-2-enoate group
Uniqueness
tert-Butyl (E)-pent-2-enoate is unique due to the presence of the pent-2-enoate group, which imparts distinct reactivity and properties compared to other tert-butyl esters. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the pent-2-enoate group is desired .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
tert-butyl (E)-pent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
Clé InChI |
RMMULFUBQFKFRL-VOTSOKGWSA-N |
SMILES isomérique |
CC/C=C/C(=O)OC(C)(C)C |
SMILES canonique |
CCC=CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




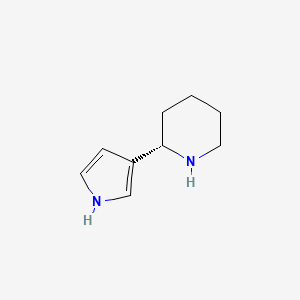
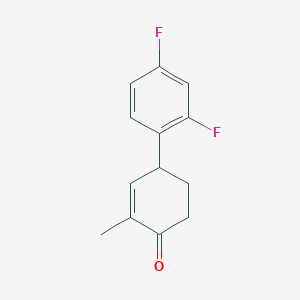

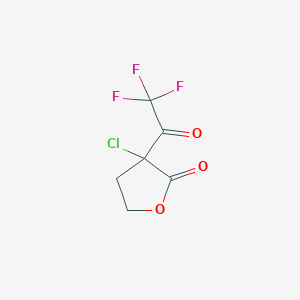
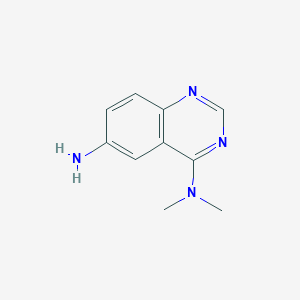

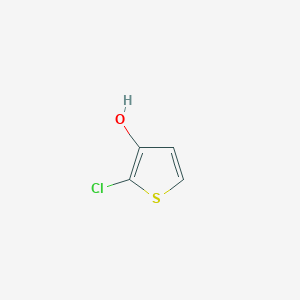

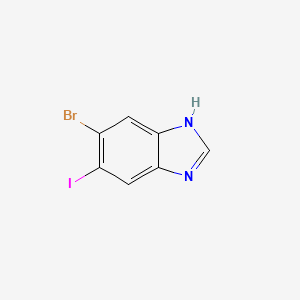
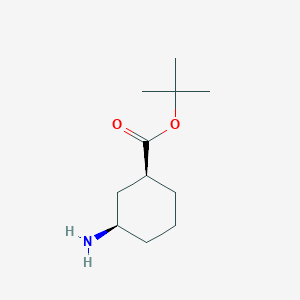
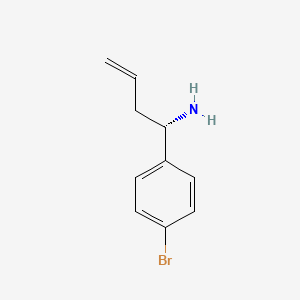
methanone](/img/structure/B12836707.png)
